5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine
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Overview
Description
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a heterocyclic compound with the molecular formula C5H2ClF3N2O. It is characterized by the presence of a pyrimidine ring substituted with chlorine, hydroxyl, and trifluoromethyl groups.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a related group of compounds, have been used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
Trifluoromethylpyridines, which share a similar structure, are thought to exert their biological activities through the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Result of Action
Related trifluoromethylpyridines have been used in the protection of crops from pests and in pharmaceutical applications , suggesting a potential for diverse biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 4-hydroxy-6-trifluoromethyl-pyrimidine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, forming corresponding ketones or alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrimidines, ketones, alcohols, and coupled products with various functional groups .
Scientific Research Applications
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine: Similar structure but lacks the chlorine atom.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms but lacks the hydroxyl group
Uniqueness
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is unique due to the combination of chlorine, hydroxyl, and trifluoromethyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYUZNDUQQINCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476614 |
Source
|
Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126538-83-8 |
Source
|
Record name | 5-Chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126538-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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